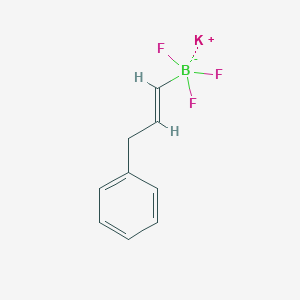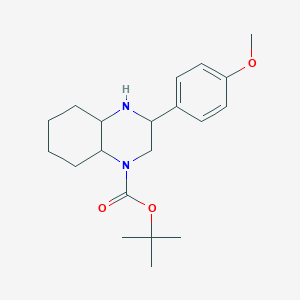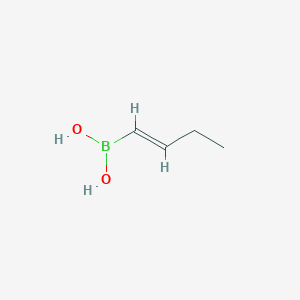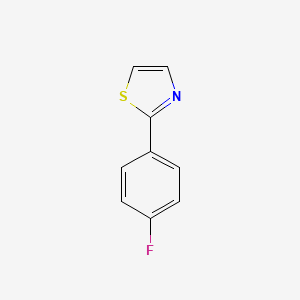
2-(4-氟苯基)噻唑
概述
描述
“2-(4-Fluorophenyl)thiazole” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring in this compound is substituted with a 4-fluorophenyl group . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)thiazole” and its derivatives often involves reactions with various substituents. The synthesis process can be influenced by the type and position of these substituents . For instance, a study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiazole” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This ring is substituted with a 4-fluorophenyl group . The molecular weight of a similar compound, “4-(2-Fluorophenyl)thiazole”, is 179.22 .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Fluorophenyl)thiazole” can vary depending on the specific conditions and reactants used. For example, one study reported the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)thiazole” can vary depending on its specific structure and substituents. For example, “4-(2-Fluorophenyl)thiazole” has a molecular weight of 179.22 and is a liquid at room temperature .科学研究应用
Antioxidant Activity
Thiazole derivatives, including 2-(4-Fluorophenyl)thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Properties
Thiazole compounds have been reported to possess analgesic properties . This means they could potentially be used in the development of new pain relief medications.
Antimicrobial Activity
Thiazole derivatives have shown a wide range of antimicrobial activities, including antibacterial and antifungal effects . For instance, they have been found to be effective against Gram-positive bacteria like Enterococcus faecalis, Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast like C. albicans .
Anticancer Properties
Thiazole compounds have demonstrated anticancer properties . This suggests that they could be used in the development of new cancer therapies.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity . This means they could potentially be used in the treatment of high blood pressure.
Anti-inflammatory Properties
Thiazole compounds have been reported to possess anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs.
Antimalarial Activity
Thiazole derivatives have shown antimalarial activity . This suggests that they could be used in the development of new antimalarial drugs.
Antipsychotic Activity
Thiazole compounds have demonstrated antipsychotic properties . This suggests that they could be used in the development of new antipsychotic drugs.
作用机制
Target of Action
Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have also been reported to interact with DNA and topoisomerase II .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives have been reported to have good reactivities, as indicated by their small band gap energies .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Action Environment
It’s worth noting that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAFKSDODCFYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311059 | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiazole | |
CAS RN |
1005196-13-3 | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005196-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)
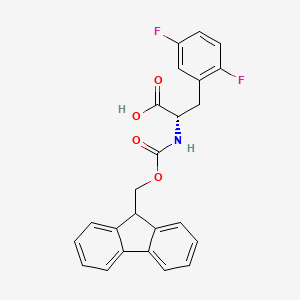
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)
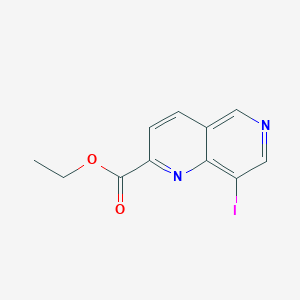
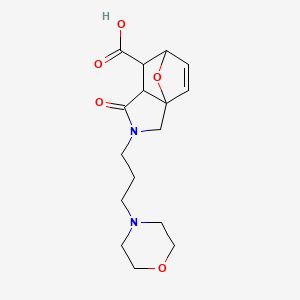
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

